molecular formula C21H27N3O6S2 B11491384 N-[2-(4-{[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide

N-[2-(4-{[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide

Cat. No.: B11491384
M. Wt: 481.6 g/mol
InChI Key: FWKOKSRMSGNTNK-UHFFFAOYSA-N
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Description

N-[2-(4-{[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, sulfonyl groups, and an acetamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-{[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methyl-3-(morpholin-4-ylsulfonyl)aniline. This intermediate is then reacted with 4-nitrobenzene sulfonyl chloride to form the corresponding sulfonamide. The final step involves the reaction of this sulfonamide with 2-bromoethyl acetate under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[2-(4-{[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-{[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, its sulfonamide moiety may mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity.

Comparison with Similar Compounds

    N-[2-(4-{[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide: shares structural similarities with other sulfonamide-based compounds, such as sulfanilamide and sulfamethoxazole.

    Ethyl acetoacetate: Another compound with a similar acetamide moiety but different functional groups and applications.

Uniqueness:

  • The presence of both morpholine and sulfonyl groups in this compound provides unique chemical properties, making it distinct from other sulfonamide-based compounds.
  • Its ability to undergo multiple types of chemical reactions and its potential applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C21H27N3O6S2

Molecular Weight

481.6 g/mol

IUPAC Name

N-[2-[4-[(4-methyl-3-morpholin-4-ylsulfonylphenyl)sulfamoyl]phenyl]ethyl]acetamide

InChI

InChI=1S/C21H27N3O6S2/c1-16-3-6-19(15-21(16)32(28,29)24-11-13-30-14-12-24)23-31(26,27)20-7-4-18(5-8-20)9-10-22-17(2)25/h3-8,15,23H,9-14H2,1-2H3,(H,22,25)

InChI Key

FWKOKSRMSGNTNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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